"physical and chemical properties of Methyl 4,8-dichloroquinoline-2-carboxylate"
"physical and chemical properties of Methyl 4,8-dichloroquinoline-2-carboxylate"
An In-Depth Technical Guide to Methyl 4,8-dichloroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1] Methyl 4,8-dichloroquinoline-2-carboxylate is a highly functionalized member of this family. The presence of two chlorine atoms at key positions (C4 and C8) and a methyl ester at C2 provides a versatile platform for synthetic elaboration. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functionalities. This guide offers a detailed examination of its physical and chemical properties, synthetic rationale, and potential applications, providing researchers with the foundational knowledge required for its effective use in the laboratory.
Molecular Structure and Identification
A precise understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.
Caption: Chemical structure of Methyl 4,8-dichloroquinoline-2-carboxylate.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source |
| CAS Number | 1020101-15-8 | [2] |
| Molecular Formula | C₁₁H₇Cl₂NO₂ | [2] |
| Molecular Weight | 256.09 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage | Store at -20°C | [2] |
Spectroscopic Profile: A Guide to Characterization
Authenticating the structure and purity of Methyl 4,8-dichloroquinoline-2-carboxylate requires a multi-faceted spectroscopic approach. Below are the expected spectral characteristics, which serve as a benchmark for researchers.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A sharp singlet around 4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃). The aromatic region (7.5-8.5 ppm) should display four distinct signals corresponding to the protons at C3, C5, C6, and C7. The precise chemical shifts and coupling constants would depend on the solvent used but would provide definitive information about the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct carbon signals. Key signals would include the ester carbonyl (~165 ppm), the methyl carbon of the ester (~53 ppm), and the various aromatic carbons, including the two carbons directly bonded to chlorine (C4 and C8) which would appear at characteristic chemical shifts. Spectroscopic techniques like HSQC and HMBC would be invaluable for unambiguously assigning each signal.[3]
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Mass Spectrometry (MS): The mass spectrum provides the most direct evidence of the molecular weight and elemental composition. The molecular ion peak (M⁺) would exhibit a characteristic isotopic cluster pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio), which is a definitive signature for this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₇Cl₂NO₂.[4][5]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Other significant peaks would include C=N and C=C stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region and C-Cl stretching bands at lower wavenumbers.[5][6]
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of substituted quinoline-2-carboxylates often follows established heterocyclic chemistry principles. A common and logical approach is a variation of the Combes or Doebner-von Miller synthesis, followed by chlorination and esterification. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for Methyl 4,8-dichloroquinoline-2-carboxylate.
This pathway leverages common starting materials and well-established reactions in heterocyclic synthesis.[7][8] The high-temperature cyclization drives the formation of the quinoline core, and the use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyquinolines to their chloro-derivatives.[8]
Core Reactivity: A Chemist's Perspective
The chemical behavior of Methyl 4,8-dichloroquinoline-2-carboxylate is dictated by its three primary functional groups: the C4-Cl, the C8-Cl, and the C2-ester.
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Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine atom at the 4-position is the most reactive site on the molecule. It is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in drug discovery for library synthesis.[9][10]
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Reactivity of C8-Cl: The chlorine at the 8-position is significantly less reactive towards SₙAr than the C4-Cl. It is not activated by the ring nitrogen in the same way. Substitution at this position typically requires harsher conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling). This differential reactivity allows for selective functionalization at the C4 position while leaving the C8 position intact.
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Ester Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or HCl). The resulting carboxylic acid can then be used for further modifications, such as amide bond formation.
Experimental Protocol: Selective Nucleophilic Substitution
To illustrate the practical application of its chemical properties, here is a detailed, self-validating protocol for the selective substitution of the C4-chloro group with a generic primary amine (R-NH₂).
Objective: To synthesize a 4-amino-8-chloroquinoline-2-carboxylate derivative.
Methodology:
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq).
-
Rationale: A dry apparatus prevents unwanted side reactions with moisture. The reflux condenser is essential for preventing solvent loss at elevated temperatures.
-
-
Reagent Addition: Add the primary amine (R-NH₂) (1.2 eq) and a suitable solvent such as n-butanol or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Rationale: A slight excess of the amine nucleophile ensures the reaction goes to completion. n-Butanol or DMF are excellent high-boiling polar aprotic solvents for SₙAr reactions. DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours.
-
Rationale: Heating provides the necessary activation energy for the SₙAr reaction. The reaction progress should be monitored to determine the optimal time.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: TLC will show the consumption of the starting material and the appearance of a new, more polar product spot. LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The reaction is considered complete when the starting material is no longer observed.
-
-
Workup and Purification: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Rationale: This standard aqueous workup effectively removes impurities. Column chromatography separates the desired product from any unreacted starting material or byproducts, yielding the pure compound.
-
Caption: Experimental workflow for selective nucleophilic substitution at the C4 position.
Applications and Significance in Drug Development
The true value of Methyl 4,8-dichloroquinoline-2-carboxylate lies in its potential as a versatile building block for creating libraries of novel compounds. Its core structure is found in molecules with a wide range of biological activities.[11] By leveraging the differential reactivity of its chloro-substituents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new chemical entities targeting various diseases, including cancer, malaria, and bacterial infections.[1][12][13]
Safety and Handling
-
Hazard Classification (Anticipated): Likely to be harmful if swallowed and cause skin and serious eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17][18] Avoid contact with skin and eyes.[17]
-
Storage: As recommended, store in a tightly sealed container at -20°C to ensure long-term stability.[2]
This technical guide provides a comprehensive overview of Methyl 4,8-dichloroquinoline-2-carboxylate, grounded in the principles of organic chemistry and geared towards practical application in a research setting. By understanding its fundamental properties and reactivity, scientists can unlock its full potential as a valuable intermediate in the synthesis of novel chemical entities.
References
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Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
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ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
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González-Calderón, D., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367. [Link]
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Vera, J., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(1), 1-10. [Link]
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Vera, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(8), 524-530. [Link]
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